molecular formula C6H13NO2 B11924052 (4-Methoxypyrrolidin-2-yl)methanol

(4-Methoxypyrrolidin-2-yl)methanol

Cat. No.: B11924052
M. Wt: 131.17 g/mol
InChI Key: JUWWYVCNZFCWNH-UHFFFAOYSA-N
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Description

(4-Methoxypyrrolidin-2-yl)methanol is a chemical compound characterized by a pyrrolidine ring substituted with a methoxy group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxypyrrolidin-2-yl)methanol typically involves the reaction of pyrrolidine derivatives with methanol under specific conditions. One common method includes the reaction of pyrrolidine with methanol in the presence of a catalyst to facilitate the substitution reaction . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. This method can be optimized to reduce costs and improve yield by adjusting parameters such as flow rate, temperature, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxypyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Mechanism of Action

The mechanism of action of (4-Methoxypyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in their activity. This can result in various biological responses, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxypyrrolidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-methoxypyrrolidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-9-6-2-5(4-8)7-3-6/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWWYVCNZFCWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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